2-(1,2-benzoxazol-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(1,2-benzoxazol-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzisoxazole and benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of Benzisoxazole and Benzothiazole Precursors: The benzisoxazole and benzothiazole rings are synthesized separately using standard organic synthesis techniques.
Coupling Reaction: The benzisoxazole and benzothiazole precursors are coupled through an acetamide linkage. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(1,2-benzisoxazol-3-yl)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the methoxy group, which could affect its biological activity and chemical reactivity.
2-(1,2-benzisoxazol-3-yl)-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Contains a chlorine atom instead of a methoxy group, potentially altering its properties.
Uniqueness
The presence of the methoxy group in 2-(1,2-benzoxazol-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C17H13N3O3S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H13N3O3S/c1-22-10-6-7-12-15(8-10)24-17(18-12)19-16(21)9-13-11-4-2-3-5-14(11)23-20-13/h2-8H,9H2,1H3,(H,18,19,21) |
InChI Key |
YEVHCLCNZKWYHP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=NOC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=NOC4=CC=CC=C43 |
Origin of Product |
United States |
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